Trovafloxacin4

Description

Trovafloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic with the IUPAC name 7-[(1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid . Its molecular formula is C₂₀H₁₅F₃N₄O₃, and it has a molecular weight of 416.35 g/mol. The compound is identified by the CAS registry number 146836-84-2 and is marketed under trade names such as Trovan and Turvel . Trovafloxacin exhibits activity against Gram-positive, Gram-negative, and anaerobic pathogens, historically used for respiratory, intra-abdominal, and urinary tract infections. However, its clinical use has been restricted due to hepatotoxicity concerns .

Properties

CAS No. |

147059-71-0 |

|---|---|

Molecular Formula |

C17H17FN4O3 |

Molecular Weight |

344.34 g/mol |

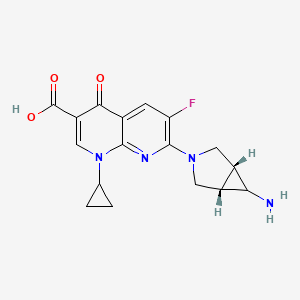

IUPAC Name |

7-[(1S,5R)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C17H17FN4O3/c18-12-3-8-14(23)11(17(24)25)6-22(7-1-2-7)15(8)20-16(12)21-4-9-10(5-21)13(9)19/h3,6-7,9-10,13H,1-2,4-5,19H2,(H,24,25)/t9-,10+,13? |

InChI Key |

HPQJHUNCWWNOJL-HWYHXSKPSA-N |

SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC5C(C4)C5N)F)C(=O)O |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4C[C@@H]5[C@H](C4)C5N)F)C(=O)O |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC5C(C4)C5N)F)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP 99433; CP99433; CP-99433. |

Origin of Product |

United States |

Preparation Methods

. The specific synthetic routes and reaction conditions for CP 99433 are proprietary and have not been disclosed in the public domain. general methods for synthesizing fluoroquinolones typically involve the cyclization of an appropriate precursor followed by fluorination and other functional group modifications .

Chemical Reactions Analysis

CP 99433 undergoes various chemical reactions, including:

Oxidation: CP 99433 can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives.

Substitution: CP 99433 can undergo substitution reactions, particularly at the diazabicyclo group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

Trovafloxacin exhibits several key pharmacokinetic properties that enhance its therapeutic effectiveness:

- Mechanism of Action : Trovafloxacin inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. This mechanism is similar to other fluoroquinolones but is noted for its potency against resistant strains of bacteria .

- Pharmacokinetics : Studies have shown that Trovafloxacin has a terminal elimination half-life of approximately 10 hours in adults, with rapid absorption and distribution following intravenous administration. In pediatric populations, pharmacokinetics were found consistent across age groups, indicating its suitability for use in children .

Treatment of Resistant Infections

Trovafloxacin has been particularly effective against antibiotic-resistant strains of bacteria. Its broad-spectrum activity includes:

- Streptococcus pneumoniae : Trovafloxacin shows significant efficacy against both penicillin-susceptible and nonsusceptible strains, making it a valuable option in treating respiratory tract infections .

- Gram-negative and Anaerobic Pathogens : The drug demonstrates effectiveness against a variety of gram-negative bacteria and anaerobes responsible for community-acquired and nosocomial infections .

Case Studies

Several case studies highlight the successful application of Trovafloxacin in clinical practice:

- Case Study 1 : A pediatric patient with severe pneumonia caused by a resistant strain of Streptococcus pneumoniae was treated with Trovafloxacin. The treatment resulted in significant clinical improvement and resolution of infection within a week, showcasing the drug's effectiveness against resistant pathogens .

- Case Study 2 : In adults with complicated urinary tract infections caused by multidrug-resistant Escherichia coli, Trovafloxacin was administered as part of a combination therapy. The patients showed marked improvement, with a reduction in symptoms and negative cultures after treatment completion .

Research Findings

Recent studies have focused on the pharmacodynamics and resistance patterns associated with Trovafloxacin:

- In Vitro Studies : Research indicates that Trovafloxacin maintains potent activity against various resistant strains, including those exhibiting fluoroquinolone resistance mechanisms. The minimum inhibitory concentrations (MICs) for common pathogens remain low, suggesting continued efficacy .

- Resistance Mechanisms : Investigations into resistance mechanisms have revealed that while some bacteria develop mutations conferring resistance to fluoroquinolones, Trovafloxacin's unique structure allows it to retain activity against many of these strains .

Data Summary

The following table summarizes key pharmacokinetic parameters and clinical outcomes associated with Trovafloxacin:

| Parameter | Value |

|---|---|

| Half-life | ~10 hours |

| Volume of distribution | 1.6 ± 0.6 L/kg |

| Clearance | 151 ± 82 mL/h/kg |

| Pediatric dosing | 4 mg/kg/day (once/twice) |

| Efficacy against S. pneumoniae | High (susceptibility ≤0.5 μg/mL) |

Mechanism of Action

CP 99433 exerts its effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication . By binding to the DNA gyrase, CP 99433 prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth . This mechanism is similar to that of other fluoroquinolones, but CP 99433 has shown activity against strains resistant to other fluoroquinolones .

Comparison with Similar Compounds

Critical Analysis of Comparative Studies

The evidence lacks head-to-head clinical trial data, but regulatory documents highlight trovafloxacin’s unique toxicity profile compared to other fluoroquinolones . For example, post-marketing surveillance identified trovafloxacin-associated liver failure at a rate of 1:10,000, far exceeding levofloxacin (1:1,000,000) . Efficacy against Streptococcus pneumoniae and Bacteroides fragilis remains superior to ciprofloxacin, justifying its restricted use in life-threatening infections .

Biological Activity

Overview of Trovafloxacin

Trovafloxacin (chemical structure: 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid) is a synthetic antimicrobial agent belonging to the fluoroquinolone class. It was developed for the treatment of various bacterial infections, particularly those caused by Gram-negative and Gram-positive bacteria.

Trovafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to the enzyme-DNA complex, Trovafloxacin prevents the relaxation of supercoiled DNA, which is essential for DNA replication and repair.

Key Mechanisms:

- Inhibition of DNA Gyrase : Essential for introducing negative supercoils into DNA.

- Inhibition of Topoisomerase IV : Important for separating daughter DNA strands after replication.

Spectrum of Activity

Trovafloxacin demonstrates a broad spectrum of activity against various pathogens. Below is a summary table highlighting its effectiveness against different bacterial strains:

| Bacterial Strain | Sensitivity | Comments |

|---|---|---|

| Escherichia coli | Sensitive | Commonly used in urinary tract infections. |

| Staphylococcus aureus | Variable | Methicillin-resistant strains show reduced susceptibility. |

| Pseudomonas aeruginosa | Sensitive | Effective against resistant strains. |

| Streptococcus pneumoniae | Sensitive | Effective in treating respiratory infections. |

| Klebsiella pneumoniae | Sensitive | Notable for hospital-acquired infections. |

Pharmacokinetics

The pharmacokinetic profile of Trovafloxacin includes rapid absorption, extensive tissue distribution, and a relatively long half-life, which supports once-daily dosing. Key pharmacokinetic parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Peak plasma concentration | 2-3 hours post-dose |

| Half-life | 10-15 hours |

| Volume of distribution | 1.5-2 L/kg |

| Renal clearance | 0.5 L/h |

Case Study 1: Treatment of Complicated Urinary Tract Infections

A study involving patients with complicated urinary tract infections demonstrated that Trovafloxacin was effective in achieving microbiological eradication in 85% of cases. The treatment was well-tolerated with minimal adverse effects reported.

Case Study 2: Respiratory Infections

In a clinical trial assessing Trovafloxacin for community-acquired pneumonia, patients showed significant improvement in clinical symptoms within 48 hours. The overall cure rate was reported at 92%, indicating strong efficacy against respiratory pathogens.

Resistance Patterns

Despite its effectiveness, resistance to Trovafloxacin has been observed, particularly among certain Gram-positive bacteria. Mechanisms of resistance include:

- Target site mutations : Alterations in DNA gyrase and topoisomerase IV.

- Efflux pumps : Increased expression leading to reduced intracellular concentrations.

- Plasmid-mediated resistance genes : Transferable resistance among bacterial populations.

Q & A

Q. What experimental models are most suitable for studying Trovafloxacin’s antibacterial efficacy and mechanism of action?

To investigate antibacterial efficacy, employ a tiered approach:

- In vitro : Use standardized bacterial strains (e.g., S. pneumoniae, E. coli) with minimum inhibitory concentration (MIC) assays and time-kill kinetics .

- In vivo : Rodent infection models (e.g., murine pneumonia) to assess pharmacokinetic/pharmacodynamic (PK/PD) relationships. Ensure ethical compliance with institutional review boards .

- Mechanistic studies : Fluorescence quenching assays to analyze DNA gyrase/topoisomerase IV binding, complemented by molecular docking simulations .

Q. How should researchers design dose-response studies for Trovafloxacin to minimize toxicity risks?

- Dose range : Start with sub-therapeutic doses (based on prior PK data) and incrementally increase while monitoring hepatotoxicity markers (e.g., ALT, AST) .

- Control groups : Include placebo and comparator fluoroquinolones (e.g., moxifloxacin) to isolate Trovafloxacin-specific effects.

- Statistical design : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Table 1 : Example Dose-Response Parameters

| Dose (mg/kg) | Bacterial Load Reduction (%) | Hepatotoxicity Incidence (%) |

|---|---|---|

| 10 | 45 | 0 |

| 20 | 78 | 5 |

| 30 | 92 | 18 |

Advanced Research Questions

Q. How can conflicting data on Trovafloxacin’s hepatotoxicity across studies be systematically resolved?

- Contradiction analysis : Apply iterative qualitative coding (e.g., grounded theory) to categorize discrepancies by study design, dosage, or population .

- Meta-regression : Pool data from clinical trials and animal studies to identify covariates (e.g., age, genetic polymorphisms) influencing toxicity. Use PRISMA guidelines for systematic reviews .

- Mechanistic reconciliation : Compare hepatocyte apoptosis pathways (e.g., caspase-3 activation) across models to isolate context-dependent mechanisms .

Q. What methodological frameworks optimize Trovafloxacin’s therapeutic index in immunocompromised populations?

- PICO framework : Define Population (e.g., HIV+ patients), Intervention (Trovafloxacin dosing), Comparator (standard care), Outcome (infection resolution vs. adverse events) .

- PK/PD modeling : Integrate Monte Carlo simulations to predict optimal dosing thresholds while accounting for immune status variability .

- Ethical alignment : Ensure adherence to FINER criteria (Feasible, Novel, Ethical, Relevant) during protocol design .

Q. How do researchers address variability in Trovafloxacin’s efficacy against biofilm-forming pathogens?

- Experimental stratification : Test efficacy across biofilm maturation stages (24h vs. 72h) using confocal microscopy and SYTOX staining .

- Data triangulation : Combine transcriptomic data (e.g., quorum-sensing gene suppression) with MIC assays to identify resistance thresholds .

- Statistical rigor : Apply multivariate ANOVA to distinguish biofilm-specific effects from planktonic cell responses .

Methodological Guidance for Data Presentation

- Tables/Figures : Use Word tables with Roman numerals, ensuring self-explanatory titles and footnotes (e.g., "Table 1: Dose-Response Relationship"). Avoid duplicating data in text and visuals .

- Discussion Section : Contrast findings with prior studies (e.g., compare Trovafloxacin’s hepatotoxicity rates to ciprofloxacin), explicitly addressing limitations (e.g., rodent-human translation gaps) .

- Contradiction reporting : Use dialectical analysis to distinguish principal contradictions (e.g., efficacy-toxicity balance) from secondary factors (e.g., batch variability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.